N-(Heptan-4-yl)-1-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Heptan-4-yl)-1-methylpiperidin-4-amine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities. This compound is characterized by a piperidine ring substituted with a heptan-4-yl group and a methyl group at the nitrogen and carbon atoms, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Heptan-4-yl)-1-methylpiperidin-4-amine typically involves the reaction of 1-methylpiperidin-4-amine with heptan-4-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Heptan-4-yl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the heptan-4-yl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds and strong bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or primary amines.
Scientific Research Applications
N-(Heptan-4-yl)-1-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(Heptan-4-yl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide: This compound shares the heptan-4-yl group but has a different core structure.
1-Methylpiperidin-4-amine: This is a simpler analog without the heptan-4-yl substitution.
Uniqueness
N-(Heptan-4-yl)-1-methylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a heptan-4-yl group makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H28N2 |
---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N-heptan-4-yl-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C13H28N2/c1-4-6-12(7-5-2)14-13-8-10-15(3)11-9-13/h12-14H,4-11H2,1-3H3 |
InChI Key |
BEQFQLCGBTYCCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)NC1CCN(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.